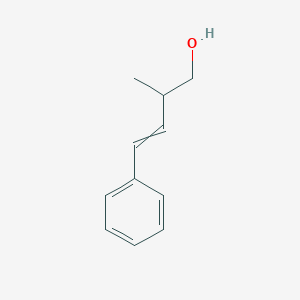
2-Methyl-4-phenylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylbut-3-en-1-ol is an organic compound with the molecular formula C11H14O. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-4-phenylbut-3-en-1-ol involves the reduction of 4-phenyl-3-buten-2-one using sodium borohydride in ethanol. The reaction is typically carried out at low temperatures to ensure the selective reduction of the carbonyl group to the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative reducing agents and solvents may be explored to improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-phenylbut-3-en-2-one or 2-Methyl-4-phenylbutanoic acid.
Reduction: 2-Methyl-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylbut-3-en-1-ol involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity. The presence of the phenyl group enhances its stability and reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a ketone group instead of an alcohol.
4-Phenyl-3-buten-2-ol: Similar structure but without the methyl group.
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a triple bond instead of a double bond
Uniqueness
2-Methyl-4-phenylbut-3-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
678144-90-6 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 |
InChI-Schlüssel |
ICQGZSWKLHHNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



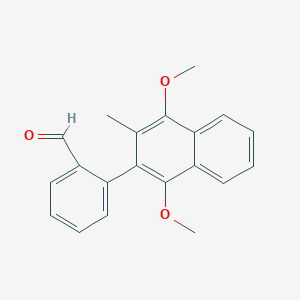
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
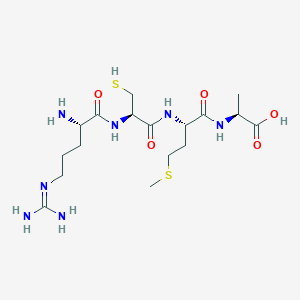
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
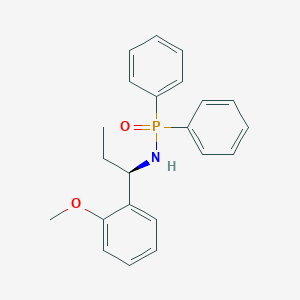
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

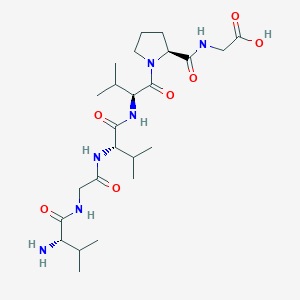
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
